molecular formula C20H24F3N5O B12265185 4-[4-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine

4-[4-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine

Cat. No.: B12265185
M. Wt: 407.4 g/mol
InChI Key: IOZJANVFWYLCQI-UHFFFAOYSA-N
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Description

4-[4-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-(trifluoromethyl)benzyl chloride with piperazine to form the intermediate 1-(2-(trifluoromethyl)benzyl)piperazine.

    Pyrimidine Ring Formation: The intermediate is then reacted with 2-chloropyrimidine under basic conditions to form the pyrimidine ring.

    Morpholine Ring Introduction: Finally, the compound is reacted with morpholine to introduce the morpholine ring, resulting in the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[4-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique due to its combination of a trifluoromethyl group, piperazine ring, pyrimidine ring, and morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H24F3N5O

Molecular Weight

407.4 g/mol

IUPAC Name

4-[4-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C20H24F3N5O/c21-20(22,23)17-4-2-1-3-16(17)15-26-7-9-27(10-8-26)18-5-6-24-19(25-18)28-11-13-29-14-12-28/h1-6H,7-15H2

InChI Key

IOZJANVFWYLCQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=NC(=NC=C3)N4CCOCC4

Origin of Product

United States

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